molecular formula C24H19N3 B136376 1-[2-Naphthyl(4-phenyl-1H-pyrrol-3-yl)methyl]-1H-imidazole CAS No. 150359-02-7

1-[2-Naphthyl(4-phenyl-1H-pyrrol-3-yl)methyl]-1H-imidazole

Cat. No. B136376
M. Wt: 349.4 g/mol
InChI Key: VMJGAPOOJSJRLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-Naphthyl(4-phenyl-1H-pyrrol-3-yl)methyl]-1H-imidazole, also known as Naphthylpyrrolidinylimidazole (NPYIM), is a synthetic compound that has been synthesized and studied for its potential pharmacological applications. This compound is a member of the imidazole class of compounds, which are known to have a wide range of biological activities.

Mechanism Of Action

The mechanism of action of NPYIM is not fully understood. However, it is believed to act through the inhibition of various enzymes and signaling pathways that are involved in the regulation of inflammation, cell growth, and cell death.

Biochemical And Physiological Effects

NPYIM has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. NPYIM has also been shown to induce apoptosis in cancer cells and to inhibit the growth of various cancer cell lines. Additionally, NPYIM has been shown to have neuroprotective effects in animal models of Alzheimer's disease.

Advantages And Limitations For Lab Experiments

NPYIM has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has a wide range of biological activities. However, there are also some limitations to its use. NPYIM is relatively unstable and can degrade over time, which can make it difficult to work with. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several potential future directions for research on NPYIM. One area of interest is the development of more stable analogs of NPYIM that retain its pharmacological properties but are less prone to degradation. Another area of interest is the investigation of the potential therapeutic applications of NPYIM in other diseases, such as Parkinson's disease and multiple sclerosis. Finally, further research is needed to fully understand the mechanism of action of NPYIM and to identify its molecular targets.

Synthesis Methods

The synthesis of NPYIM involves the condensation of 2-naphthylamine, 4-phenyl-1H-pyrrole-3-carbaldehyde, and 1H-imidazole in the presence of a catalyst. This process results in the formation of a yellowish-orange crystalline solid, which is purified by recrystallization.

Scientific Research Applications

NPYIM has been extensively studied for its potential pharmacological applications. It has been shown to have a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. NPYIM has also been shown to have potential as a therapeutic agent for the treatment of Alzheimer's disease.

properties

CAS RN

150359-02-7

Product Name

1-[2-Naphthyl(4-phenyl-1H-pyrrol-3-yl)methyl]-1H-imidazole

Molecular Formula

C24H19N3

Molecular Weight

349.4 g/mol

IUPAC Name

1-[naphthalen-2-yl-(4-phenyl-1H-pyrrol-3-yl)methyl]imidazole

InChI

InChI=1S/C24H19N3/c1-2-7-19(8-3-1)22-15-26-16-23(22)24(27-13-12-25-17-27)21-11-10-18-6-4-5-9-20(18)14-21/h1-17,24,26H

InChI Key

VMJGAPOOJSJRLS-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CNC=C2C(C3=CC4=CC=CC=C4C=C3)N5C=CN=C5

Canonical SMILES

C1=CC=C(C=C1)C2=CNC=C2C(C3=CC4=CC=CC=C4C=C3)N5C=CN=C5

synonyms

2-naphthyl-1H-imidazol-1-yl-4-phenyl-1-pyrrol-3-ylmethane
2-NIPPYM

Origin of Product

United States

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